(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core, a thiazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the thiazole ring and the nitrophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrophenyl group.
Substitution: The methoxy group and other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride compound with perchloric acid
- 2-(3-methyl-benzo[1,4]dioxin-2-yl)-pyridine, compound with perchloric acid
Uniqueness
What sets (1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its unique combination of functional groups and structural motifs, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C24H21N5O4S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
6-methoxy-9,11,11-trimethyl-3-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]diazenyl]-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C24H21N5O4S/c1-13-11-24(2,3)28-21-17(13)9-16(33-4)10-18(21)20(22(28)30)26-27-23-25-19(12-34-23)14-5-7-15(8-6-14)29(31)32/h5-12,30H,1-4H3 |
InChI Key |
VFRGKBMPCCWVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC4=NC(=CS4)C5=CC=C(C=C5)[N+](=O)[O-])(C)C |
Origin of Product |
United States |
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